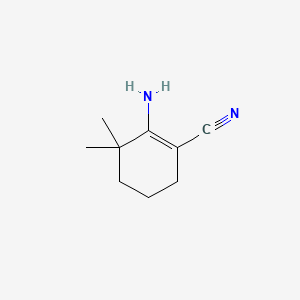

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Description

Properties

IUPAC Name |

2-amino-3,3-dimethylcyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2)5-3-4-7(6-10)8(9)11/h3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLGKVQKOGFUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C1N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223538 | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-72-9 | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a key intermediate in organic synthesis. The document delves into its synthesis, structural elucidation through spectroscopic methods, and a detailed examination of its basicity. By synthesizing theoretical principles with practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective utilization of this compound in their work.

Introduction

This compound, with the chemical formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , is a cyclic enamine of significant interest in synthetic organic chemistry.[1] Its structure, featuring a gem-dimethyl substituted cyclohexene ring appended with both an amino and a cyano group at the double bond, bestows it with unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Understanding the fundamental basic properties of this molecule is paramount for its efficient handling, reaction optimization, and the rational design of synthetic pathways.

Synthesis and Structural Elucidation

The primary synthetic route to this compound is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[2][3] This powerful carbon-carbon bond-forming reaction is particularly well-suited for the formation of five- and six-membered rings.

Synthetic Pathway: The Thorpe-Ziegler Reaction

The synthesis commences with the base-catalyzed intramolecular cyclization of 3,3-dimethyladiponitrile. The reaction proceeds through the formation of a carbanion at the α-position to one of the nitrile groups, which then attacks the carbon of the other nitrile group. Subsequent tautomerization of the resulting imine affords the stable enamine product.

Reactant [label="3,3-Dimethyladiponitrile"]; Intermediate [label="Cyclic Imine (transient)"]; Product [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"];

Reactant -> Intermediate [label=" Base (e.g., NaH, NaNH₂)"]; Intermediate -> Product [label="Tautomerization"]; }

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of this compound

-

Materials: 3,3-dimethyladiponitrile, Sodium hydride (NaH) or Sodium amide (NaNH₂), Anhydrous solvent (e.g., Toluene, Xylene), Ethanolic HCl.

-

Procedure:

-

To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,3-dimethyladiponitrile in the same solvent is added dropwise at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a proton source, typically an alcohol.

-

The resulting enamine can be isolated by removing the solvent under reduced pressure and purified by crystallization or chromatography. For purification via salt formation, the crude product can be dissolved in an appropriate solvent and treated with ethanolic HCl to precipitate the hydrochloride salt, which can then be neutralized to obtain the pure enamine.

-

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two methyl groups at the C3 position would likely appear as a singlet in the upfield region (around 1.0-1.2 ppm). The methylene protons of the cyclohexene ring would exhibit complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons of the amino group are expected to give a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Characteristic signals would include those for the two methyl carbons, the quaternary C3 carbon, the methylene carbons of the ring, the sp² hybridized carbons of the double bond (C1 and C2), and the nitrile carbon. The chemical shifts for the olefinic carbons would be significantly different, with C1 (bearing the cyano group) appearing more downfield than C2 (bearing the amino group). The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | 1.0 - 1.2 (s, 6H) | 25 - 30 |

| -CH₂- (ring) | 1.5 - 2.5 (m, 6H) | 20 - 40 |

| -NH₂ | Variable (broad s, 2H) | - |

| C1-CN | - | 110 - 120 |

| C2-NH₂ | - | 150 - 160 |

| C3 | - | 35 - 45 |

| -C≡N | - | 115 - 125 |

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=C, and C≡N bonds.[4][5]

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Amino) | Stretching | 3300 - 3500 | Medium, two bands for primary amine |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C≡N (Nitrile) | Stretching | 2210 - 2260 | Medium, sharp |

| C=C (Alkene) | Stretching | 1600 - 1680 | Medium to strong |

| N-H (Amino) | Bending | 1550 - 1650 | Medium |

2.3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (150.22). The fragmentation pattern would be characteristic of a cyclic enamine.[6] Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, NH₃, and methyl radicals. The presence of the gem-dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl or an isopropyl group.

Basic Properties: A Detailed Analysis

The basicity of this compound is a crucial aspect of its chemical behavior, influencing its reactivity and handling. As an enamine, its basicity is more complex than that of a simple aliphatic amine.

Dual Basicity: The Nitrogen and the β-Carbon

Enamines exhibit dual basicity, with protonation possible at either the nitrogen atom or the β-carbon of the enamine double bond.

-

N-Protonation: The lone pair of electrons on the nitrogen atom can accept a proton, forming an ammonium salt. However, the delocalization of this lone pair into the π-system of the double bond reduces its availability, making the nitrogen less basic than in a comparable saturated amine.[7]

-

C-Protonation: The β-carbon of the enamine is electron-rich due to the electron-donating effect of the amino group. Protonation at this position leads to the formation of a resonance-stabilized iminium ion. This pathway is often thermodynamically favored.[8]

Enamine [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"]; N_Protonated [label="N-Protonated Species\n(Ammonium Salt)"]; C_Protonated [label="C-Protonated Species\n(Iminium Ion)"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"];

Enamine -> N_Protonated [label=" N-Protonation (Kinetically favored)"]; Enamine -> C_Protonated [label=" C-Protonation (Thermodynamically favored)"]; H_plus -> Enamine [style=invis]; }

Figure 2: Protonation sites of the enamine.

Factors Influencing Basicity

Several structural features of this compound influence its overall basicity:

-

Electron-Withdrawing Cyano Group: The cyano group (-C≡N) is a strong electron-withdrawing group. Its presence at the C1 position significantly reduces the electron density of the double bond and, through resonance and inductive effects, further decreases the basicity of both the nitrogen atom and the β-carbon.

-

Gem-Dimethyl Group: The two methyl groups at the C3 position are electron-donating through an inductive effect. This can slightly increase the electron density in the ring system, potentially enhancing the basicity to a small extent. However, steric hindrance from the gem-dimethyl group might also play a role in the accessibility of the protonation sites.

-

Hybridization: The nitrogen atom in the enamine is sp² hybridized, which has more s-character than the sp³ hybridized nitrogen of a saturated amine. The increased s-character means the lone pair is held more tightly to the nucleus, contributing to lower basicity.[9]

pKa Estimation

Applications in Drug Development and Research

The unique structural features of this compound make it a versatile building block in medicinal chemistry and drug discovery.

-

Synthesis of Fused Heterocycles: The enamine and nitrile functionalities can participate in a variety of cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many pharmaceuticals.

-

Lead Optimization: The cyclohexene ring provides a rigid scaffold that can be functionalized to explore structure-activity relationships (SAR) during lead optimization in drug development programs.

-

Precursor to Novel Amines and Nitriles: The amino and nitrile groups can be further transformed into a wide array of other functional groups, expanding its utility as a synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical entity with distinct basic properties arising from its enamine structure. A thorough understanding of its synthesis via the Thorpe-Ziegler reaction, its spectroscopic characteristics, and the nuances of its dual basicity is essential for its effective application in research and development. This guide provides a foundational framework for scientists and researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel molecules with potential applications in medicine and materials science.

References

- Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. LXXXVI. The mass spectrometric fragmentation of enamines. Journal of the American Chemical Society, 87(24), 5752-5756.

-

GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

- Randall, E. W., Yoder, C. H., & Zuckerman, J. J. (1966). Proton magnetic resonance and basicity studies of linear and cyclic gem-diamine derivatives of elements in Group IV. Inorganic Chemistry, 5(12), 2240-2242.

-

2-Amino-1-cyclohexene-1-carbonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

- Lorente, A., Galan, C., Fonseca, I., & Sanz-Aparicio, J. (1993). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 71(10), 1599-1606.

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

- Sosnova, A., Mazur, D., & Lebedev, A. T. (2020). Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. Rapid Communications in Mass Spectrometry, 34(S2), e8729.

-

LibreTexts. (2020, May 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]

- Alajarín, M., Ortín, M. M., & Vidal, Á. (2021). Relative Stability and Basicity of Enamines from Aminocatalysts. The Journal of Organic Chemistry, 86(15), 10189-10200.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

The OChemTutor. (2025). pKa values. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. Retrieved from [Link]

- Konopelski, J. P., & Negrete, G. R. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 1.

- Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31221-31236.

- Trost, B. M., & Calkins, T. L. (2010). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic letters, 12(8), 1888-1891.

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

- Simonyan, V. V., Stepanyan, G. M., & Ayvazyan, A. G. (2023).

- Google Patents. (n.d.). WO2018216823A1 - Alpha-amino amide derivatives.

-

The Organic Chemistry Tutor. (2023, November 16). Basicity of Amines Explained with Examples [Video]. YouTube. Retrieved from [Link]

-

Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). US1992615A - Amino nitrile and process of producing same.

-

Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US9512236B2 - Amino acid sequences directed against GPCRS and polypeptides comprising the same for the treatment of GPCR-related diseases and disorders.

- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. Thorpe_reaction [chemeurope.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS: 15595-72-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 15595-72-9), a functionalized cyclic β-enaminonitrile. Enaminonitriles are highly versatile and valuable intermediates in modern organic synthesis, serving as pivotal building blocks for a wide array of nitrogen-containing heterocyclic compounds.[1][2] This guide delineates the primary synthetic pathway to this molecule, the intramolecular Thorpe-Ziegler reaction, including its underlying mechanism and a representative experimental protocol. Furthermore, it covers the expected spectroscopic characteristics for structural elucidation, explores the compound's reactivity and synthetic potential, and outlines essential safety and handling protocols. The information herein is intended to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in research and development settings.

Chemical Identity and Properties

This compound is a structurally defined organic molecule featuring a cyclohexene backbone substituted with an amino group, a nitrile group, and two methyl groups at the C3 position.

| Property | Value | Source |

| CAS Number | 15595-72-9 | [3] |

| Molecular Formula | C₉H₁₄N₂ | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1(CCCC(=C1N)C#N)C | [3] |

| Physical State | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like THF, Dichloromethane, and Ethyl Acetate. | N/A |

Note: Experimental data for physical properties such as melting point and boiling point are not extensively documented in publicly available literature.

Synthesis and Mechanism: The Thorpe-Ziegler Reaction

The most direct and established method for synthesizing cyclic β-enaminonitriles, including the title compound, is the Thorpe-Ziegler reaction.[4][5] This reaction is an intramolecular variant of the Thorpe condensation, which facilitates the cyclization of α,ω-dinitriles under basic conditions to form a stable, conjugated enamine system.[6][7] For the synthesis of this compound, the required precursor is 4,4-dimethylhexanedinitrile.

Reaction Mechanism

The Thorpe-Ziegler reaction proceeds via a classical, base-catalyzed ionic mechanism.[6] The key steps are as follows:

-

Deprotonation: A strong, non-nucleophilic base (e.g., Sodium Hydride, LHMDS) abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion (nitrile enolate).[6][7]

-

Intramolecular Nucleophilic Addition: The resulting carbanion performs an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group, forming a cyclic imine intermediate.[6]

-

Tautomerization: A final proton transfer and tautomerization from the initial cyanoimine to the more thermodynamically stable, conjugated β-enaminonitrile yields the final product.[6][7] The enamine tautomer is heavily favored due to the stability conferred by the π-conjugated system.[6]

Caption: Thorpe-Ziegler reaction mechanism for synthesis.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for the Thorpe-Ziegler cyclization.[5][7]

-

Materials & Equipment:

-

4,4-dimethylhexanedinitrile (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous toluene.

-

Reagent Addition: The precursor, 4,4-dimethylhexanedinitrile (1.0 eq), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension at room temperature under an inert atmosphere. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is cooled to 0 °C in an ice bath and cautiously quenched by the slow addition of ethanol to destroy excess NaH, followed by the addition of water.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.

-

Spectroscopic Characterization

Structural confirmation of the synthesized product relies on a combination of spectroscopic techniques. The following are predicted data based on the compound's structure.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The absence of a strong carbonyl absorption is a key indicator that the reaction has proceeded correctly.[8]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3450 - 3300 | N-H | Two distinct bands for the primary amine (asymmetric and symmetric stretching) |

| 2960 - 2850 | C-H | Aliphatic C-H stretching from methyl and methylene groups |

| ~2210 | C≡N | Strong, sharp absorption for the nitrile group |

| ~1640 | C=C | Alkene C=C stretching, part of the conjugated enamine system |

| ~1580 | N-H | N-H bending (scissoring) vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the carbon skeleton and proton environments.

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | broad singlet | 2H | -NH₂ |

| ~2.1 - 2.3 | triplet | 2H | -CH₂ -C=C (Allylic) |

| ~1.6 - 1.8 | multiplet | 2H | -CH₂ -CH₂-C(CH₃)₂ |

| ~1.4 - 1.6 | triplet | 2H | C=C-CH₂-CH₂ |

| ~1.0 | singlet | 6H | -C(CH₃ )₂ |

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms.

| Predicted δ (ppm) | Carbon Type | Assignment |

| ~160 | Quaternary | C -NH₂ (C2) |

| ~120 | Quaternary | C ≡N |

| ~90 | Quaternary | C =C-CN (C1) |

| ~35 | Quaternary | C (CH₃)₂ (C3) |

| ~38 | Methylene | C H₂ (C4) |

| ~30 | Methylene | C H₂ (C6) |

| ~28 | Methyl | -C(C H₃)₂ |

| ~19 | Methylene | C H₂ (C5) |

Reactivity and Synthetic Utility

β-Enaminonitriles are powerful and versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[1][9] They can act as precursors for a vast range of heterocyclic systems, making them highly valuable in drug discovery and materials science.[9][10]

-

Nucleophilic Character: The amino group and the β-carbon of the enamine system are nucleophilic, allowing for reactions with various electrophiles.

-

Electrophilic Character: The nitrile group is electrophilic and can be targeted by nucleophiles or undergo cycloaddition reactions.[1]

-

Synthetic Applications: This compound is an ideal starting material for constructing more complex molecular scaffolds, such as:

-

Pyrimidines: By reacting with amidines or related compounds.

-

Pyridines: Through cyclocondensation reactions with 1,3-dicarbonyl compounds.

-

Pyrazoles: Reaction with hydrazine derivatives can lead to pyrazole ring formation.[10]

-

Caption: Synthetic pathways from the title compound.

Safety and Handling

-

Hazard Identification:

-

Recommended Precautions and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11][15] Avoid all skin contact.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

-

-

Storage:

Conclusion

This compound is a synthetically accessible and highly valuable molecular building block. Its preparation via the robust Thorpe-Ziegler cyclization provides an efficient entry point to this versatile enaminonitrile. The compound's rich reactivity, stemming from its multiple functional groups, makes it an attractive precursor for the synthesis of diverse and complex heterocyclic structures relevant to pharmaceutical and materials science research. Adherence to appropriate safety protocols is essential when handling this and related compounds.

References

-

Thorpe reaction. (2026, January 8). Grokipedia. Retrieved January 16, 2026, from [Link]

-

Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 16, 2026, from [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

-

The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.). Hopax. Retrieved January 16, 2026, from [Link]

-

Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved January 16, 2026, from [Link]

-

Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Advances. NIH. Retrieved January 16, 2026, from [Link]

-

The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. (n.d.). Chemical Reviews. ACS Publications. Retrieved January 16, 2026, from [Link]

- Process for producing aliphatic tricarbonitriles. (n.d.). Google Patents.

-

Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Advances. RSC Publishing. Retrieved January 16, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Compo Expert. Retrieved January 16, 2026, from [Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013, January). Molecules. ResearchGate. Retrieved January 16, 2026, from [Link]

-

HNMR Practice 1. (n.d.). OpenOChem Learn. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Amaybio. Retrieved January 16, 2026, from [Link]

-

3-Cyclohexene-1-carbonitrile, 3,5-dimethyl-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). ACS Omega. PubMed Central. Retrieved January 16, 2026, from [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023, November 15). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 16, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 16, 2026, from [Link]

-

Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.). Chemistry of Heterocyclic Compounds. Springer. Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 9. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. echemi.com [echemi.com]

- 14. 15595-72-9|2-Amino-3,3-dimethylcyclohex-1-enecarbonitrile|BLD Pharm [bldpharm.com]

- 15. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Introduction and Strategic Approach

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a substituted α-cyanoenamine, a structural motif of significant interest in medicinal chemistry and organic synthesis. The enamine and nitrile functionalities offer multiple avenues for further chemical modification, making it a potentially valuable building block. The gem-dimethyl group at the 3-position introduces steric hindrance that can influence the molecule's conformation and reactivity, a feature often exploited in the design of bioactive compounds.

Given the absence of a documented synthesis, a logical and efficient approach is a one-pot reaction from the readily available precursor, 3,3-dimethylcyclohexanone. This strategy, a variation of the Strecker synthesis, involves the in-situ formation of an intermediate which is then trapped by a cyanide source. This method is favored for its atom economy and operational simplicity.

Proposed Synthesis and Mechanistic Insights

The proposed synthesis of this compound proceeds via a one-pot reaction of 3,3-dimethylcyclohexanone with an ammonia source and a cyanide donor. Trimethylsilyl cyanide (TMSCN) is selected as the cyanide source due to its solubility in organic solvents and its ability to act as both a cyanide donor and a water scavenger.

Reaction Pathway and Mechanism

The reaction is proposed to proceed through the following key steps:

-

Imine Formation: 3,3-dimethylcyclohexanone reacts with ammonia (generated in situ from an ammonium salt or used directly) to form the corresponding imine. This reaction is typically catalyzed by a Lewis acid or a dehydrating agent. The use of TMSCN can also facilitate this step by reacting with the ketone to form a silylated cyanohydrin, which is more susceptible to nucleophilic attack by ammonia.

-

Nucleophilic Addition of Cyanide: The cyanide ion, delivered from TMSCN, then attacks the electrophilic carbon of the imine. This step forms the α-aminonitrile intermediate.

-

Tautomerization: The initial α-aminonitrile can then tautomerize to the more stable, conjugated this compound. This tautomerization is favored by the formation of a conjugated system involving the double bond, the nitrile group, and the lone pair of the amino group.

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative approach for the synthesis of the target molecule is the Thorpe-Ziegler reaction.[1][2][3] This intramolecular cyclization of a dinitrile would, after hydrolysis, yield a cyclic ketone. However, the reaction can be stopped at the cyclic β-enaminonitrile stage.[4][5]

For the synthesis of this compound, the required precursor would be 3,3-dimethyladiponitrile. The reaction is typically carried out in the presence of a strong, non-nucleophilic base such as sodium hydride or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF.

While a viable route, the synthesis of the starting dinitrile adds extra steps compared to the more direct one-pot approach from the corresponding ketone.

Experimental Protocol (Proposed)

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 1.26 g | 10 |

| Ammonium Chloride | NH₄Cl | 53.49 | 0.80 g | 15 |

| Trimethylsilyl cyanide | (CH₃)₃SiCN | 99.21 | 1.49 g | 15 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aq. NaHCO₃ | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

| Silica Gel (230-400 mesh) | - | - | - | - |

| Hexanes/Ethyl Acetate | - | - | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3,3-dimethylcyclohexanone (1.26 g, 10 mmol) and anhydrous THF (50 mL).

-

Add ammonium chloride (0.80 g, 15 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.49 g, 15 mmol) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Predicted Characterization Data

Based on the structure of this compound and spectroscopic data from analogous compounds, the following characteristic spectral data are predicted.

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Singlet for the two methyl groups (approx. 1.0-1.2 ppm). Multiplets for the cyclohexene ring protons. A broad singlet for the NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | Quaternary carbon for the C(CH₃)₂ group. Signals for the cyclohexene ring carbons. A signal for the nitrile carbon (approx. 118-122 ppm). Signals for the C=C double bond carbons. |

| IR (Infrared) | N-H stretching bands (approx. 3300-3500 cm⁻¹). C≡N stretching band (approx. 2180-2220 cm⁻¹). C=C stretching band (approx. 1600-1650 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₄N₂ (150.22 g/mol ). |

Safety Considerations

-

Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This entire procedure must be carried out in a well-ventilated fume hood. All glassware should be quenched with a bleach solution before cleaning.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This technical guide outlines a scientifically sound and detailed protocol for the synthesis of this compound. The proposed one-pot synthesis from 3,3-dimethylcyclohexanone offers an efficient and direct route to this valuable synthetic intermediate. The provided mechanistic insights, detailed experimental procedure, and predicted characterization data serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery.

References

- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.

- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.

- Schaefer, J. P., & Bloomfield, J. J. (2011).

- Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I.

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a cyclic enamine of interest to researchers and professionals in drug development and organic synthesis. With a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , this molecule presents a unique combination of functional groups—an enamine, an α,β-unsaturated nitrile, and a gem-dimethyl substituted cyclohexene ring—that require a multi-faceted analytical approach for unambiguous characterization.[1] This guide moves beyond a simple listing of techniques, offering a rationale for the application of each method and a predictive interpretation of the expected data, grounded in established spectroscopic principles.

Strategic Approach to Synthesis: The Thorpe-Ziegler Cyclization

A logical and efficient synthetic route to this compound is the Thorpe-Ziegler reaction. This powerful intramolecular cyclization of a dinitrile is a cornerstone method for creating cyclic enamines and their corresponding ketones.[2][3][4][5][6] The reaction proceeds via a base-catalyzed self-condensation of an aliphatic dinitrile.[2][3]

The proposed precursor for this synthesis is 4,4-dimethyl-1,6-hexanedinitrile. The reaction mechanism involves the deprotonation of a carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. The resulting imine intermediate then tautomerizes to the more stable, conjugated enamine product.[3][4]

Experimental Protocol: Proposed Synthesis

-

Reactant Preparation: Dissolve 4,4-dimethyl-1,6-hexanedinitrile in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon).

-

Base Addition: Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature and carefully quench the excess base with a proton source (e.g., ethanol, followed by water).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthetic pathway for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first crucial step to confirm the molecular weight and elemental composition. The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, which is consistent with the calculated 150 g/mol . This adheres to the "nitrogen rule".[7][8]

Predicted Mass Spectrum Data

| m/z Value | Predicted Identity | Rationale |

| 150 | [M]⁺ | Molecular Ion Peak. Expected to be of moderate intensity in cyclic amines.[8] |

| 135 | [M-CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. This is a common fragmentation pathway for molecules with tertiary or quaternary carbons. |

| 123 | [M-HCN]⁺ | Loss of hydrogen cyanide, a characteristic fragmentation for nitriles. |

| 95 | [M-C₄H₇]⁺ | Alpha-cleavage adjacent to the amine, leading to the loss of the C4-C5-C6 fragment as a radical. |

| 82 | Retro-Diels-Alder | A potential fragmentation of the cyclohexene ring, though less common than alpha-cleavage in amines. |

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: Introduce a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) into the GC inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-400.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the N-H, C≡N, and C=C bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Predicted Characteristics | Rationale |

| 3450-3300 | N-H Stretch | Two distinct, sharp to medium bands. | Characteristic of a primary amine (-NH₂).[3] |

| 2960-2850 | C-H Stretch | Multiple sharp bands. | Aliphatic C-H stretching from the cyclohexene ring and methyl groups. |

| ~2215 | C≡N Stretch | Strong, sharp absorption. | The nitrile stretch is lowered from the typical ~2250 cm⁻¹ due to conjugation with the C=C double bond.[6][9] |

| ~1640 | C=C Stretch | Medium to strong absorption. | Alkene stretch, often intensified by conjugation with the amine and nitrile groups. |

| ~1580 | N-H Bend | Medium absorption. | Scissoring vibration of the primary amine.[3] |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a thin film of the neat liquid or solid compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments, is the most powerful technique for the complete and unambiguous structural elucidation of this compound.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Thorpe_reaction [chemeurope.com]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a key building block in synthetic organic chemistry. The document elucidates the compound's structural features, stereochemistry, and electronic properties. It further details a robust synthetic protocol via the Thorpe-Ziegler reaction, outlines key spectroscopic characterization data for structural verification, and discusses the molecule's significance for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Enaminonitrile Scaffold

This compound (CAS No: 15595-72-9) belongs to the β-enaminonitrile class of compounds.[1] This structural motif is of considerable interest in medicinal chemistry and materials science due to its versatile reactivity and prevalence in various bioactive molecules.[2] The conjugated system formed by the amine, the double bond, and the nitrile group imparts unique electronic properties, making it a valuable precursor for the synthesis of diverse heterocyclic systems, including pyrimidines and pyridines.[2] The gem-dimethyl group at the 3-position introduces specific steric constraints that influence the molecule's conformation and reactivity, making a detailed understanding of its structure crucial for predictable synthetic outcomes.

This guide serves as a technical resource for researchers, providing foundational knowledge on the molecule's synthesis, structural properties, and analytical characterization.

Molecular Structure and Properties

The structural integrity of this compound is defined by the interplay of its functional groups and the cyclohexene ring.

Key Structural Identifiers:

| Property | Value | Source |

| CAS Number | 15595-72-9 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| SMILES | CC1(CCCC(=C1N)C#N)C | [1] |

2.1. Core Functionality: The β-Enaminonitrile System

The defining feature of this molecule is the β-enaminonitrile moiety. Spectroscopic studies have confirmed that the enamine tautomer is the major and more stable form over the alternative cyanoimine structure.[3] This stability arises from the extended π-conjugation across the N-C=C-C≡N system.[2][3] This conjugation results in a planar arrangement of these atoms, which influences the overall shape of the cyclohexene ring.

2.2. The Cyclohexene Ring and Conformational Analysis

The presence of the endocyclic double bond forces the cyclohexene ring into a pseudo-chair or sofa conformation. X-ray crystallographic studies on similar substituted 1-aminocyclohexene structures have shown a preference for a sofa conformation in the solid state.[4] The gem-dimethyl group at the C3 position significantly impacts this conformation. These bulky groups can introduce steric strain, influencing the orientation of adjacent substituents and the overall three-dimensional shape of the molecule. This steric hindrance is a critical factor in predicting the molecule's reactivity in subsequent synthetic transformations.

Synthesis via Intramolecular Thorpe-Ziegler Reaction

The most direct and established route to this compound is the intramolecular Thorpe-Ziegler reaction.[5][6] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of an α,ω-dinitrile.[3]

3.1. Reaction Principle and Mechanism

The Thorpe-Ziegler reaction proceeds through a well-defined ionic mechanism initiated by a strong base.[2][3]

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), abstracts an acidic α-proton from one of the nitrile groups of the precursor dinitrile.[2] This generates a resonance-stabilized carbanion.

-

Intramolecular Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step forms the six-membered ring.

-

Tautomerization: The initial cyclized product is a cyclic imine, which rapidly tautomerizes to the more stable, conjugated β-enaminonitrile product.[3]

3.2. Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Properties, Synthesis, and Applications of C₉H₁₄N₂ Isomers

This guide provides a comprehensive technical overview of the chemical formula C₉H₁₄N₂, exploring the diverse properties, synthesis, and applications of its prominent isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Isomeric Landscape of C₉H₁₄N₂

The molecular formula C₉H₁₄N₂ represents a diverse array of structural isomers, each with unique physicochemical properties and potential applications. The presence of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms allows for a wide range of structural possibilities, from simple substituted phenylhydrazines and diamines to more complex heterocyclic systems. This guide will focus on several key isomers that have garnered scientific interest, either due to their historical significance in medicine or their potential as building blocks in modern chemistry.

The primary classes of C₉H₁₄N₂ isomers that will be explored in detail include:

-

Phenylhydrazine Derivatives: Notably, Pheniprazine, a compound with a significant, albeit controversial, history in pharmacology.

-

Diaminobenzene Derivatives: Including N,N-diethyl-p-phenylenediamine and 4-tert-butyl-1,2-diaminobenzene, which serve as important intermediates in various chemical industries.

-

Heterocyclic Isomers: A brief exploration of potential isomers within the pyrimidine and quinoxaline families, highlighting their synthetic accessibility and pharmacological relevance.

This guide will systematically dissect the properties of these isomers, providing a foundation for their practical application and further research.

I. Phenylhydrazine Derivatives: A Case Study of Pheniprazine

Pheniprazine, chemically known as (1-methyl-2-phenylethyl)hydrazine, is a prominent isomer of C₉H₁₄N₂. It is a hydrazine derivative of amphetamine and gained notoriety in the mid-20th century as a potent monoamine oxidase inhibitor (MAOI).[1]

A. Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 150.22 g/mol | [2] |

| CAS Number | 55-52-7 | [2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Spectroscopic Data:

-

¹H NMR: Data available through spectral databases.[3]

-

¹³C NMR: Data available through spectral databases.[3]

-

Mass Spectrometry (GC-MS): Data available in the PubChem database.[3]

-

Infrared (IR) Spectroscopy: Data available in the PubChem database.[3]

B. Synthesis of Pheniprazine

A common synthetic route to pheniprazine involves the reduction of the corresponding hydrazone, which can be formed from the reaction of a ketone with hydrazine.

Experimental Protocol: Synthesis of Pheniprazine (Illustrative)

Step 1: Formation of Phenylacetone Hydrazone

-

In a round-bottom flask, dissolve phenylacetone in ethanol.

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours to allow for the formation of the hydrazone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the crude hydrazone with a suitable organic solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazone.

Step 2: Reduction to Pheniprazine

-

Dissolve the crude phenylacetone hydrazone in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude pheniprazine by distillation under reduced pressure or by column chromatography.

Figure 1: General synthesis scheme for Pheniprazine.

C. Pharmacological Profile and Mechanism of Action

Pheniprazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[1] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By irreversibly inhibiting MAO, pheniprazine leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4] The hydrazine moiety of pheniprazine forms a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[4]

Sources

Enaminonitriles: Versatile Synthons in Modern Organic and Medicinal Chemistry

<Technical Guide >

Introduction

Enaminonitriles are a fascinating and highly versatile class of organic compounds characterized by an amino group and a nitrile group attached to a carbon-carbon double bond. This unique structural arrangement imparts a rich and varied reactivity, making them powerful intermediates in the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1] Their significance is particularly pronounced in the field of medicinal chemistry, where they serve as key building blocks for the construction of diverse molecular scaffolds with a broad spectrum of biological activities.[2][3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of enaminonitriles, with a focus on their pivotal role in drug discovery and development.

Core Concepts: Structure and Reactivity

The characteristic feature of an enaminonitrile is the conjugated system formed by the amino group, the double bond, and the nitrile group. This conjugation results in a unique electronic distribution, with the amino group acting as an electron-donating group and the nitrile group as an electron-withdrawing group. This push-pull electronic effect governs their reactivity, making the β-carbon of the double bond susceptible to nucleophilic attack and the amino group prone to reaction with electrophiles. Furthermore, the nitrile group itself can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.[5][6]

Synthetic Methodologies

Several synthetic strategies have been developed for the efficient preparation of enaminonitriles. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Thorpe-Ziegler Reaction

A classical and widely employed method for the synthesis of β-enaminonitriles is the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles possessing an α-hydrogen.[7][8] The reaction proceeds through the formation of a carbanion, which then attacks the nitrile group of a second molecule. The resulting imine intermediate tautomerizes to the more stable enamine form.[7][9]

An intramolecular version of this reaction, known as the Thorpe-Ziegler cyclization, is particularly useful for the synthesis of cyclic enaminonitriles from α,ω-dinitriles.[9][10][11] This method has been successfully applied to the synthesis of various ring sizes, including macrocycles.[7]

Protocol: Synthesis of a β-Enaminonitrile via Thorpe Reaction [7]

-

Materials: Aliphatic nitrile, sodium ethoxide, ethanol.

-

Procedure:

-

Dissolve the aliphatic nitrile in absolute ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired β-enaminonitrile.

-

Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes, which are themselves a class of enaminonitriles.[12][13] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[14][15] The reaction is believed to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[12][16]

Protocol: Synthesis of a 2-Aminothiophene via Gewald Reaction [14][15]

-

Materials: Ketone or aldehyde, α-cyanoester (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, a base (e.g., morpholine or triethylamine), and a solvent (e.g., ethanol or dimethylformamide).

-

Procedure:

-

Combine the ketone/aldehyde, α-cyanoester, and elemental sulfur in the chosen solvent.

-

Add the base to the mixture and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., cold ethanol).

-

Recrystallize the crude product to obtain the pure 2-aminothiophene derivative.

-

Other Synthetic Approaches

Beyond the Thorpe-Ziegler and Gewald reactions, other methods for enaminonitrile synthesis include the condensation of active methylene compounds with orthoesters, and the reaction of β-keto nitriles with amines.[17][18] Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly approach for the preparation of enaminonitriles, often leading to shorter reaction times and higher yields.[15][19]

Reactivity and Applications in Heterocyclic Synthesis

The true power of enaminonitriles lies in their ability to serve as versatile precursors for the synthesis of a vast array of heterocyclic compounds.[1][4][20] The presence of multiple reactive sites allows for a variety of cyclization strategies.

Synthesis of Pyrazoles and Isoxazoles

Enaminonitriles can react with hydrazine derivatives to yield aminopyrazoles, a class of compounds with significant pharmacological importance.[21][22][23] Similarly, reaction with hydroxylamine affords isoxazole derivatives.[3]

Synthesis of Pyrimidines and Pyridines

The reaction of enaminonitriles with various dinucleophiles, such as amidines or guanidines, provides a straightforward route to substituted pyrimidines.[17][24] Furthermore, enaminonitriles can undergo cyclocondensation reactions to form pyridine and quinoline derivatives.[18]

Synthesis of Fused Heterocyclic Systems

Enaminonitriles are excellent starting materials for the synthesis of fused heterocyclic systems. For instance, they can be utilized in the preparation of thienopyrimidines, pyrazolopyrimidines, and triazolopyrimidines, many of which exhibit interesting biological activities.[3][24][25]

Role in Drug Discovery and Medicinal Chemistry

The structural diversity that can be achieved from enaminonitrile precursors has made them invaluable in the field of drug discovery.[2][4] Many enaminonitrile-derived heterocycles have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have reported the synthesis of enaminonitrile derivatives with potent anticancer properties. For example, certain aminothiazole and tetrahydrobenzo[b]thiophene derivatives synthesized from enaminonitriles have shown significant in vitro activity against various cancer cell lines, including prostate and breast cancer.[2][26][27][28]

Antimicrobial Activity

Enaminonitrile-derived heterocycles have also been investigated for their antimicrobial properties. Pyrazole, isoxazole, and pyrimidine derivatives incorporating a benzothiazole moiety, synthesized from an enaminonitrile intermediate, have been evaluated as antimicrobial agents.[3][24] Additionally, certain pyrazole derivatives have shown promising antibacterial and antifungal activities.[29]

Other Therapeutic Applications

The applications of enaminonitriles in medicinal chemistry extend beyond anticancer and antimicrobial agents. For instance, aminopyrazole derivatives are key intermediates in the synthesis of well-known drugs like Viagra and allopurinol.[22] The versatility of enaminonitrile chemistry continues to be explored for the development of new therapeutic agents targeting a variety of diseases.

Data Presentation

Table 1: Representative Biologically Active Compounds Derived from Enaminonitriles

| Compound Class | Precursor | Biological Activity | Reference |

| Aminothiazoles | Enaminonitrile acrylamide derivative | Anticancer (Prostate) | [2][28] |

| Tetrahydrobenzo[b]thiophenes | β-Enaminonitrile | Anticancer (Breast, Liver) | [26][27] |

| Pyrazoles, Isoxazoles, Pyrimidines | Enaminonitrile with benzothiazole moiety | Antimicrobial | [3][24] |

| 4-Aminopyrazoles | Enaminonitriles | Precursors for Viagra, Allopurinol | [22] |

| Pyrazole Derivatives | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Antibacterial, Antifungal | [29] |

Experimental Workflows and Diagrams

Diagram 1: General Synthetic Pathways from Enaminonitriles

Caption: Versatility of enaminonitriles in heterocyclic synthesis.

Diagram 2: Thorpe-Ziegler Cyclization Workflow

Caption: Stepwise process of the Thorpe-Ziegler reaction.

Conclusion

Enaminonitriles represent a cornerstone in modern synthetic organic and medicinal chemistry. Their facile synthesis, coupled with their diverse reactivity, provides access to a vast chemical space of heterocyclic compounds. The continued exploration of enaminonitrile chemistry is poised to yield novel molecular entities with significant therapeutic potential, underscoring their enduring importance in the quest for new and effective medicines.

References

-

Grokipedia. Thorpe reaction. (2026-01-08). Available from: [Link]

-

Al-Omran, F. Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Semantic Scholar. (2011-02-28). Available from: [Link]

-

Selim, Y. A., et al. Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Taylor & Francis Online. (2021-12-19). Available from: [Link]

-

Bakr, M. F., et al. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. (2009-12). Available from: [Link]

-

Merck & Co., Inc. Thorpe Reaction. The Merck Index. Available from: [Link]

-

Elgubbi, A. S., et al. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central. (2024-06-10). Available from: [Link]

-

Al-Zaydi, S. A. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. (2013-01). Available from: [Link]

-

El-Faham, A., et al. The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. ACS Publications. (2011-02-23). Available from: [Link]

-

Bakr, M. F., et al. Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. ResearchGate. (2009-08). Available from: [Link]

-

Li, Y., et al. Synthesis of diverse heterocycles from β-enaminonitriles. ResearchGate. (2019-12). Available from: [Link]

-

Fadda, A. A., et al. Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. (2021-08). Available from: [Link]

-

Wikipedia. Thorpe reaction. Available from: [Link]

-

Li, Y., et al. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. PubMed Central. (2020-01-07). Available from: [Link]

-

Elgubbi, A. S., et al. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Publishing. (2024-06-10). Available from: [Link]

-

Selim, Y. A., et al. Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Taylor & Francis Online. (2023-02-17). Available from: [Link]

-

Sharma, B. K. & Kumar, P. Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. (2024-11). Available from: [Link]

-

El-Mekabaty, A. Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. ResearchGate. (2018-01). Available from: [Link]

-

Al-Zaydi, S. A. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. PubMed Central. (2013-01-16). Available from: [Link]

-

Li, Y., et al. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. (2020-01-07). Available from: [Link]

-

Sharma, B. K., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. (2022-09-08). Available from: [Link]

-

Vitale, P., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. (2023-04-25). Available from: [Link]

-

Wikipedia. Gewald reaction. Available from: [Link]

-

Lanke, K., et al. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (2024-02-18). Available from: [Link]

-

Al-Mousawi, S. M. Studies of the synthetic utility of β-enaminonitriles. ResearchGate. (2024-11). Available from: [Link]

-

Hafez, T. S., et al. Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives. Semantic Scholar. (2008-06-09). Available from: [Link]

-

Fadda, A. A., et al. Synthesis and biological activity of a new class of enaminonitrile pyrazole. ResearchGate. (2021-01). Available from: [Link]

-

Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (2010). Available from: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

-

Le, C. M., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. (2024-07-05). Available from: [Link]

-

Sharma, P., et al. A green chemistry approach to gewald reaction. Der Pharma Chemica. (2011). Available from: [Link]

Sources

- 1. Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino Nitriles - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Thorpe Reaction [drugfuture.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 26. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of the Nitrile Group in Organic Compounds: A Technical Guide for Advanced Practitioners

<

Foreword

In the vast landscape of organic chemistry, few functional groups offer the versatility and profound impact of the nitrile moiety (-C≡N). Its unique electronic structure and reactivity have positioned it as a cornerstone in synthetic chemistry, a critical pharmacophore in medicinal chemistry, and a valuable component in materials science. This guide provides an in-depth exploration of the nitrile group, moving beyond introductory concepts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, explore its application in complex molecular design, and provide detailed protocols for its key transformations.

I. The Fundamental Nature of the Nitrile Group: Structure and Electronic Profile

The nitrile functional group is characterized by a carbon atom triple-bonded to a nitrogen atom.[1][2] This arrangement dictates its fundamental properties. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with an R-C-N bond angle of 180°.[3][4] This linearity has significant implications for molecular architecture and packing in materials.

The defining feature of the nitrile group is its strong polarity.[4] Nitrogen, being more electronegative than carbon, withdraws electron density, creating a significant dipole moment with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the nitrogen.[5][6] This inherent polarity renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

Key Physicochemical Properties:

| Property | Value/Description | Significance |

| Bond Length (C≡N) | ~1.16 Å | The short and strong triple bond contributes to the group's stability.[2] |

| Hybridization | sp | Leads to a linear geometry, influencing molecular shape.[3][4] |

| Polarity | High | The carbon is electrophilic, and the nitrogen is nucleophilic/basic.[4] |

| Basicity | Weak | The lone pair on nitrogen resides in an sp orbital, making it less available for protonation compared to sp3-hybridized amines.[3] |

The electronic properties of the nitrile group can be visualized through its resonance structures, which highlight the electrophilic nature of the carbon atom.[4]

Caption: Resonance delocalization in the nitrile group.

II. The Nitrile Group as a Synthetic Chameleon: A Hub of Reactivity

The nitrile group's rich reactivity stems from its electrophilic carbon, the nucleophilicity of the nitrogen lone pair, and the acidity of α-protons. This allows it to serve as a precursor to a wide array of other functional groups.[2][7]

A. Electrophilic Nature: Gateway to Diverse Functionalities

The primary mode of reactivity for nitriles involves nucleophilic addition to the electrophilic carbon.[7][8] This initial addition can be followed by further transformations, leading to a variety of important organic molecules.

1. Hydrolysis to Carboxylic Acids and Amides

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids.[1][3] This can be achieved under either acidic or basic conditions, typically requiring heat.[9] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly with basic hydrolysis.[10][11]

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water.[3][12]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

-

Setup: A mixture of benzonitrile (1 equivalent), concentrated hydrochloric acid (2 equivalents), and water is heated under reflux.

-

Reaction: The mixture is refluxed for several hours until the oily layer of benzonitrile disappears.

-

Workup: Upon cooling, the benzoic acid crystallizes. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as the hydroxide ion, directly attacks the electrophilic carbon of the nitrile.[3][8] Subsequent protonation and tautomerization yield the amide, which is then hydrolyzed to the carboxylate salt.[10] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[9]

2. Reduction to Primary Amines

Nitriles can be readily reduced to primary amines, providing a valuable synthetic route to this important class of compounds.[3][5]

-

Using Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[13][14] The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon.[15]

Experimental Protocol: LiAlH₄ Reduction of Propionitrile to Propylamine

-

Setup: A solution of propionitrile in a dry, aprotic solvent like diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period.

-